molecular formula C20H18N2O3 B12048707 Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1h-pyrazole-5-carboxylate CAS No. 618070-56-7

Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1h-pyrazole-5-carboxylate

Cat. No.: B12048707
CAS No.: 618070-56-7
M. Wt: 334.4 g/mol
InChI Key: RXWKKVODGOYUKQ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate is an organic compound with a complex structure that includes a pyrazole ring, a phenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate typically involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

CAS No.

618070-56-7

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 2-phenacyl-5-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C20H18N2O3/c1-2-25-20(24)18-13-17(15-9-5-3-6-10-15)21-22(18)14-19(23)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3

InChI Key

RXWKKVODGOYUKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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